molecular formula C13H22O3 B14226175 3-Methoxycyclododecane-1,2-dione CAS No. 820211-68-5

3-Methoxycyclododecane-1,2-dione

Cat. No.: B14226175
CAS No.: 820211-68-5
M. Wt: 226.31 g/mol
InChI Key: LYNQOPWPOXVAKW-UHFFFAOYSA-N
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Description

3-Methoxycyclododecane-1,2-dione is an organic compound characterized by a twelve-membered ring structure with two ketone groups at positions 1 and 2, and a methoxy group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclododecane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclododecanone with methanol in the presence of an acid catalyst to introduce the methoxy group, followed by oxidation to form the dione structure. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as the use of high-pressure reactors and advanced catalytic systems, to achieve efficient production. The purification of the final product is typically carried out using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclododecane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted cyclododecane derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxycyclododecane-1,2-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxycyclododecane-1,2-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of cellular signaling processes.

Comparison with Similar Compounds

    Cyclododecanone: A precursor in the synthesis of 3-Methoxycyclododecane-1,2-dione.

    Cyclododecane-1,2-dione: Lacks the methoxy group but shares the dione structure.

    Methoxycyclohexane-1,2-dione: A smaller ring analog with similar functional groups.

Uniqueness: this compound is unique due to its twelve-membered ring structure combined with the presence of both methoxy and dione functionalities

Properties

CAS No.

820211-68-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

3-methoxycyclododecane-1,2-dione

InChI

InChI=1S/C13H22O3/c1-16-12-10-8-6-4-2-3-5-7-9-11(14)13(12)15/h12H,2-10H2,1H3

InChI Key

LYNQOPWPOXVAKW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCCCCCC(=O)C1=O

Origin of Product

United States

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